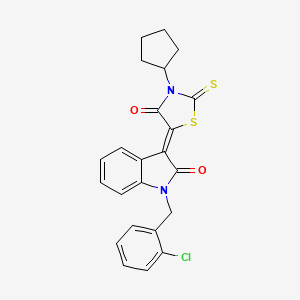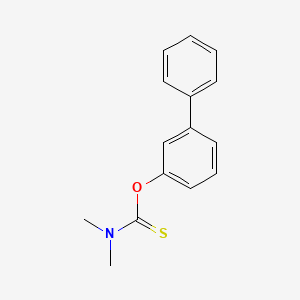![molecular formula C20H15Cl3N2O4 B11976254 ethyl 6-amino-5-cyano-2-methyl-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-4H-pyran-3-carboxylate](/img/structure/B11976254.png)
ethyl 6-amino-5-cyano-2-methyl-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-5-cyano-2-methyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-4H-pyran-3-carboxylate is a complex heterocyclic compound. It belongs to the pyran family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-4H-pyran-3-carboxylate typically involves a multi-step process. One common method involves the cycloaddition reaction of α-cyanocinnamonitrile derivative with ethyl acetoacetate in the presence of piperidine . This reaction yields the desired pyran compound with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-2-methyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-4H-pyran-3-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form various heterocyclic derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide . Reaction conditions typically involve moderate to high temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include pyrano[2,3-d]pyrimidine derivatives and other bicyclic heterocycles .
Scientific Research Applications
Ethyl 6-amino-5-cyano-2-methyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-4H-pyran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various bioactive molecules with potential therapeutic applications.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studying the biological activities of pyran derivatives, including their antimicrobial, antitumor, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-2-methyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-4H-pyran-3-carboxylate involves its interaction with various molecular targets. The amino and cyano groups can act as reactive sites, facilitating interactions with enzymes and receptors in biological systems . These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- Ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-3-carboxylates
Uniqueness
Ethyl 6-amino-5-cyano-2-methyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-4H-pyran-3-carboxylate is unique due to the presence of the 2,4,6-trichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
Molecular Formula |
C20H15Cl3N2O4 |
|---|---|
Molecular Weight |
453.7 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-2-methyl-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C20H15Cl3N2O4/c1-3-27-20(26)16-9(2)28-19(25)11(8-24)17(16)14-4-5-15(29-14)18-12(22)6-10(21)7-13(18)23/h4-7,17H,3,25H2,1-2H3 |
InChI Key |
WKLGQHRLNBWHNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(O2)C3=C(C=C(C=C3Cl)Cl)Cl)C#N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diisobutyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11976171.png)
![(2Z)-4-oxo-4-[(1-phenylethyl)amino]but-2-enoic acid](/img/structure/B11976179.png)
![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11976180.png)



![6-[(5Z)-5-({9-Methyl-2-[(4-morpholinylmethyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]hexanoic acid](/img/structure/B11976208.png)



methyl]benzamide](/img/structure/B11976239.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11976246.png)
![5-(3,4-Dimethoxyphenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11976253.png)
![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976255.png)
